(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and various substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling of these two moieties.
Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with an appropriate β-diketone or β-ketoester under acidic or basic conditions to form the pyrazole ring.
Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with an α-halo ketone or α-halo ester to form the thiazolidinone ring.
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazolidinone rings through a condensation reaction, typically using a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups or the double bonds, leading to the formation of alcohols or saturated compounds.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy substituents on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or saturated compounds, and substitution may yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a potential candidate for drug development and biochemical research.
Medicine
In medicine, this compound may be investigated for its therapeutic potential
Industry
In industry, this compound may be used in the development of new materials, such as polymers, coatings, and catalysts. Its unique chemical properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interaction with Receptors: The compound may interact with specific receptors on the cell surface, modulating cellular signaling and function.
Generation of Reactive Species: The compound may generate reactive oxygen species or other reactive intermediates, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity in organic synthesis.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A condensing agent used in various chemical transformations.
Uniqueness
The uniqueness of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one lies in its complex structure, which combines multiple functional groups and rings
Biological Activity
The compound (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is C22H18ClN3O2S2, featuring a thiazolidinone core structure that is amenable to various modifications, enhancing its bioactivity. The presence of a pyrazole moiety and a chloro-methoxyphenyl group contributes to its pharmacological profile.
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer properties. Recent studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. For instance, structural modifications in thiazolidinones have led to enhanced activity against specific cancer cell lines, demonstrating their potential as multi-target enzyme inhibitors .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
Compound B | HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
(5Z)-5-{...} | A549 (Lung Cancer) | TBD | TBD |
Antidiabetic Properties
Thiazolidin-4-one derivatives are also recognized for their antidiabetic effects. They act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. The compound's structural features may enhance its binding affinity to PPARγ, leading to improved glycemic control in diabetic models .
Antioxidant Activity
The antioxidant potential of thiazolidinones has been extensively studied. Compounds similar to (5Z)-5-{...} exhibit significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases. Studies employing DPPH and ABTS assays have demonstrated that these compounds can effectively neutralize free radicals, suggesting their utility in managing oxidative stress .
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various thiazolidinone derivatives, including (5Z)-5-{...}. The results indicated that this compound inhibited the growth of A549 lung cancer cells with an IC50 value comparable to established chemotherapeutics. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, making it a candidate for further development as an anticancer agent .
Evaluation of Antidiabetic Effects
In another investigation focused on antidiabetic properties, (5Z)-5-{...} was tested in diabetic rat models. The compound demonstrated a significant reduction in blood glucose levels and improved insulin sensitivity compared to controls. This effect was attributed to its action on PPARγ, highlighting its potential as a therapeutic agent for diabetes management .
Properties
CAS No. |
624724-39-6 |
---|---|
Molecular Formula |
C27H28ClN3O2S2 |
Molecular Weight |
526.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28ClN3O2S2/c1-3-4-5-6-10-15-30-26(32)24(35-27(30)34)17-20-18-31(21-11-8-7-9-12-21)29-25(20)19-13-14-23(33-2)22(28)16-19/h7-9,11-14,16-18H,3-6,10,15H2,1-2H3/b24-17- |
InChI Key |
NHEPJNKSHFRKNB-ULJHMMPZSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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